(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
Description
The compound "(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone" features a pyrazolo[1,5-a]pyrazinone core substituted with a cyclopropyl group at position 2 and a methanone bridge linking to a 1-methyl-3-phenyl-pyrazole moiety. This structure combines heterocyclic complexity with aromatic and strained cyclopropane substituents, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2-methyl-5-phenylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-23-19(12-18(21-23)14-5-3-2-4-6-14)20(26)24-9-10-25-16(13-24)11-17(22-25)15-7-8-15/h2-6,11-12,15H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMAHORVFJFHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN4C(=CC(=N4)C5CC5)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis: : The synthesis begins with the formation of the dihydropyrazolo[1,5-a]pyrazine ring system through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine derivatives.
Cyclopropyl Introduction: : Introduction of the cyclopropyl group typically involves cyclopropanation reactions, which can be achieved using reagents like diazomethane under acidic conditions.
Methanone Integration: : Incorporating the methanone structure can be accomplished via Friedel-Crafts acylation reactions, where aromatic rings react with acyl chlorides in the presence of Lewis acids like aluminum chloride.
Industrial Production Methods:
Industrial production leverages large-scale chemical synthesis techniques such as:
Catalytic Processes: : Use of catalysts to increase the efficiency and yield of the reactions, often employing high-pressure and high-temperature conditions.
Continuous Flow Chemistry: : This modern approach allows for the ongoing synthesis of the compound, ensuring consistent product quality and minimizing downtime.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, potentially altering its functional groups and increasing its reactivity.
Reduction: : Reductive reactions might simplify the compound’s structure, often converting carbonyl groups into alcohols.
Substitution: : Substitution reactions can replace specific atoms or groups within the compound with other functional groups, modifying its properties.
Common Reagents and Conditions:
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Substituents: : Halides or amines under appropriate conditions (e.g., heat, catalysts).
Major Products:
Oxidized Derivatives: : Altered forms with increased polarity.
Reduced Forms: : Simplified structures with alcohol or alkane functionalities.
Substituted Variants: : New compounds with modified physical and chemical properties.
Scientific Research Applications
The compound's unique structure and reactivity make it useful in various research fields:
Chemistry: : Studying its reactions provides insights into synthetic methodologies and reaction mechanisms.
Medicine: : As a scaffold for drug development, potentially yielding new therapeutics.
Industry: : Used in the synthesis of complex organic molecules for materials science and other applications.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. While the exact mechanism can vary, generally:
Molecular Targets: : Includes enzymes or receptors in biological systems.
Pathways Involved: : Could involve inhibition or activation of biochemical pathways, leading to therapeutic or physiological effects.
Comparison with Similar Compounds
Biological Activity
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone , identified by its CAS number 2034555-62-7 , is a complex organic molecule belonging to the pyrazolo family. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities, particularly as an antiviral agent against Hepatitis B virus (HBV).
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 289.36 g/mol . The structure features multiple heterocyclic rings, which are crucial for its biological activity. The presence of a cyclopropyl group and various functional groups enhances its chemical reactivity and interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Antiviral Activity : Specifically effective against HBV, acting as a capsid assembly modulator. Studies have shown that derivatives of this compound can significantly reduce HBV replication with low cytotoxicity and acceptable pharmacokinetic profiles .
- Anticancer Properties : Similar pyrazolo compounds have demonstrated cytotoxic effects on various cancer cell lines, including colorectal and cervical cancers. The mechanism often involves interference with cell cycle progression and apoptosis pathways .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating pathways related to inflammation, potentially making it useful in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazolo derivatives:
-
HBV Capsid Assembly Modulation :
- A study identified the compound as a type II HBV capsid assembly modulator. The research highlighted that specific derivatives exhibited excellent anti-HBV activity while maintaining low cytotoxicity levels. Structure-activity relationship (SAR) studies indicated that certain isomers were more active than others, guiding further rational design of new analogues .
- Cytotoxic Activity Against Cancer Cells :
-
Computational Predictions of Biological Activity :
- Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity of this compound based on its structural characteristics. These predictions suggest potential applications across various therapeutic areas.
Synthesis Methods
The synthesis of this compound involves several synthetic routes, including cyclocondensation reactions between appropriate precursors. Optimization of reaction conditions is crucial for achieving high yields and purity levels.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone?
- Methodological Answer : The compound can be synthesized via cyclization or condensation reactions. For example, pyrazolo[1,5-a]pyrazine intermediates are often prepared by refluxing hydrazine derivatives with ketones in ethanol, followed by crystallization (e.g., cyclopropyl-substituted pyrazines may require 6–8 hours of reflux) . The 1-methyl-3-phenylpyrazole moiety can be synthesized separately using phenylhydrazine derivatives and substituted benzylideneacetones, followed by coupling via a methanone bridge . Characterization typically involves IR, NMR, and mass spectrometry to confirm regioselectivity and purity .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, dihedral angles, and crystal packing. For instance, triclinic crystal systems (space group P1) with parameters such as a = 7.1709 Å, b = 10.6982 Å, and α = 81.156° have been reported for similar pyrazolo-pyrazine derivatives. SC-XRD data are complemented by spectroscopic methods (e.g., ¹H/¹³C NMR for substituent identification and IR for functional group validation) .
Q. What biological targets or mechanisms are associated with this compound?
- Methodological Answer : Pyrazole-pyrazine hybrids often target enzymes like aminopeptidase N (APN), vascular endothelial growth factor receptor 2 (VEGFR2), or matrix metalloproteinases (MMPs). In vitro screening involves enzyme inhibition assays (e.g., fluorometric or colorimetric methods) at varying concentrations (1–100 µM). For example, IC₅₀ values against APN can be determined using L-leucine-p-nitroanilide as a substrate .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and regioselectivity?
- Methodological Answer : Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and catalysts (e.g., POCl₃ for cyclization). For example, phosphorous oxychloride at 120°C enhances cyclization efficiency in pyrazolo[1,5-a]pyrimidine synthesis . Design of Experiments (DoE) approaches can systematically evaluate interactions between variables, while HPLC monitoring identifies byproducts .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times) or compound purity. Reproducibility requires:
- Purity Validation : HPLC with >95% purity thresholds.
- Standardized Assays : Use of reference inhibitors (e.g., bestatin for APN) and controlled ATP levels in kinase assays.
- Structural Analog Comparison : Compare IC₅₀ values against derivatives (e.g., nitro vs. amino substitutions) to identify SAR trends .
Q. How does molecular conformation influence bioactivity and target binding?
- Methodological Answer : SC-XRD reveals that dihedral angles between the pyrazole and pyrazine rings impact steric hindrance and π-π stacking. For example, a 15.2° dihedral angle in the title compound may enhance VEGFR2 binding by aligning with hydrophobic pockets. Molecular docking (e.g., AutoDock Vina) and MD simulations (200 ns trajectories) further validate interactions .
Q. What computational tools predict pharmacokinetic properties and drug-likeness?
- Methodological Answer : SwissADME evaluates parameters like LogP (lipophilicity), topological polar surface area (TPSA), and bioavailability. For this compound, predicted LogP ~3.2 and TPSA ~65 Ų suggest moderate blood-brain barrier penetration. PAINS filters rule out pan-assay interference motifs .
Q. How are stability and degradation profiles assessed under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS monitoring identify degradation products (e.g., hydrolysis of the methanone bridge). pH-dependent stability (1–13) is tested using phosphate buffers, with LC-MS/MS quantifying parent compound loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
